REACTION_CXSMILES
|
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.Br[CH2:13][CH2:14][CH2:15][C:16]([O:18][CH3:19])=[O:17].C(=O)([O-])[O-].[K+].[K+].O>CN(C=O)C>[CH:2]([C:3]1[CH:11]=[CH:10][C:8]([O:9][CH2:13][CH2:14][CH2:15][C:16]([O:18][CH3:19])=[O:17])=[C:5]([O:6][CH3:7])[CH:4]=1)=[O:1] |f:2.3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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O=CC1=CC(OC)=C(O)C=C1
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
|
BrCCCC(=O)OC
|
Name
|
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
|
extracted with Et2O (3×30 cm3)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (2×30 cm3)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
1M HCl (2×30 cm3) before being dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The pale pink solid 4 was used without further purification (2.7 g, 82%)
|
Name
|
|
Type
|
|
Smiles
|
C(=O)C1=CC(=C(OCCCC(=O)OC)C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |